

Application Notes & Protocols: Pharmacokinetic Studies of Sevabertinib in Animal Models

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Compound of Interest

Compound Name: Sevabertinib

Cat. No.: B15611537

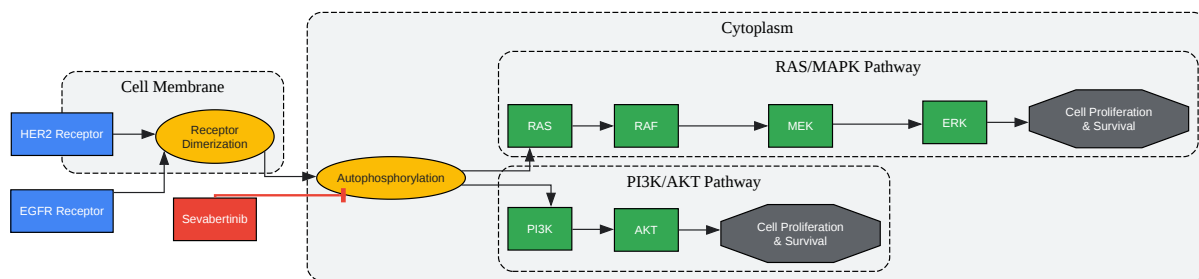
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Sevabertinib** (also known as Hyrnuo or BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth factor Receptor (EGFR).[1][2][3][4] It is indicated for the treatment of adult patients with locally advanced or metastatic non-squamous non-small cell lung cancer (NSCLC) with HER2 (ERBB2) tyrosine kinase domain activating mutations.[5][6] Understanding the pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for preclinical and clinical development. This document provides detailed protocols and application notes for conducting pharmacokinetic studies of **Sevabertinib** in appropriate animal models.

Mechanism of Action and Signaling Pathway

Sevabertinib functions by inhibiting the kinase activity of HER2 and EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancer cells.[1][7] In some cancers, mutations in HER2 or EGFR lead to constitutive activation of these receptors, driving tumor growth.[1] **Sevabertinib**'s inhibition of these receptors helps to "turn off" these growth signals.[1]



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Caption: **Sevakertinib** inhibits HER2/EGFR autophosphorylation, blocking downstream signaling.

Preclinical Animal Model Data

Preclinical studies are essential to establish the efficacy and safety profile of a drug before human trials. Rodent models, particularly mice and rats, are commonly used for pharmacokinetic and toxicokinetic studies of tyrosine kinase inhibitors.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 1: Summary of Preclinical Efficacy and Developmental Studies of **Sevakertinib**

Animal Model	Study Type	Dosing	Administration Route	Key Findings	Reference
Nude Mice (with NSCLC PDX model)	Efficacy	10, 25, and 50 mg/kg, once daily	Oral gavage	Shown tumor growth inhibition with T/C ratios of 0.22, 0.12, and 0.06, respectively.	[2]
Pregnant Rats	Embryo-fetal Development	1.5 to 11 mg/kg/day (during organogenesis)	Oral	Maternal toxicity and reduced fetal weights observed at ≥ 6 mg/kg/day.	[5][11]

| Lactating Rats | Excretion | Single radiolabeled dose | Oral | **Sevabertinib**-derived radioactivity was 13- to 26-times higher in milk than in plasma. |[11] |

Table 2: Key Human Pharmacokinetic Parameters (for reference) Note: These values are from clinical studies in patients with NSCLC and serve as a benchmark for preclinical model evaluation.

Parameter	Value (at 20 mg twice daily)
Cmax (Maximum Concentration)	902 (45% CV) ng/mL
AUC (Total Systemic Exposure)	6,640 (50% CV) ng*h/mL
Elimination Half-life	~8 hours
Excretion	Feces: 84% (14% unchanged), Urine: ~10% (1.3% unchanged)

[5][12]

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a standard procedure for evaluating the pharmacokinetics of **Sevabertinib** in mice or rats. The design can be adapted based on specific research goals.[13][14][15]

3.1. Animal Models and Housing

- Species: Mice (e.g., C57BL/6, BALB/c, CD1) or rats (e.g., Wistar, Sprague Dawley).[14] The choice of species may be influenced by the need to correlate with efficacy models (e.g., xenograft or patient-derived xenograft models).
- Health Status: Use healthy, specific-pathogen-free (SPF) animals.
- Acclimatization: Animals should be acclimated to the facility for at least one week before the study begins.[16]
- Housing: House animals in environmentally controlled rooms with a standard 12-hour light/dark cycle. Provide free access to standard chow and water.

3.2. Drug Formulation and Administration

- Formulation: **Sevabertinib** is an oral tablet for clinical use.[6] For animal studies, it must be prepared in a suitable vehicle for oral administration (gavage). A common vehicle can be a suspension in a solution like 0.5% methylcellulose with 0.1% Tween 80. A described formulation involves DMSO, PEG300, Tween80, and ddH2O.[17]
 - Preparation Example: For a 10 mg/mL solution, dissolve **Sevabertinib** in DMSO first, then add PEG300 and Tween80, and finally add ddH2O to the final volume.[17] The solution should be freshly prepared.
- Dose Levels: Select at least three dose levels based on existing efficacy and toxicology data (e.g., low, medium, and high doses). Doses used in mice have ranged from 10 to 50 mg/kg.[2]

- Administration Route:
 - Oral (PO): Administer via oral gavage. This route mimics the clinical application.[\[18\]](#)
 - Intravenous (IV): Administer via a suitable vein (e.g., tail vein) to determine absolute bioavailability. A separate cohort of animals is required.

3.3. Experimental Design and Sampling

- Grouping: Assign animals randomly to different dose and route groups. A typical design involves 3-5 animals per time point per group.[\[14\]](#)
- Blood Sampling:
 - Method: Serial blood sampling from a single mouse is preferred to reduce animal usage and inter-animal variability.[\[13\]](#) Techniques include submandibular vein or saphenous vein puncture for intermediate time points and cardiac puncture for a terminal sample.[\[13\]](#)
 - Volume: Collect approximately 25-50 μ L of blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).[\[16\]](#)
 - Time Points: A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[\[14\]](#)
- Sample Processing:
 - Immediately after collection, place blood samples on ice.
 - Centrifuge the blood at approximately 2,000g for 10 minutes at 4°C to separate plasma.[\[16\]](#)
 - Transfer the plasma supernatant to a new, labeled microcentrifuge tube.
 - Store plasma samples at -80°C until bioanalysis.[\[16\]](#)

3.4. Bioanalytical Method

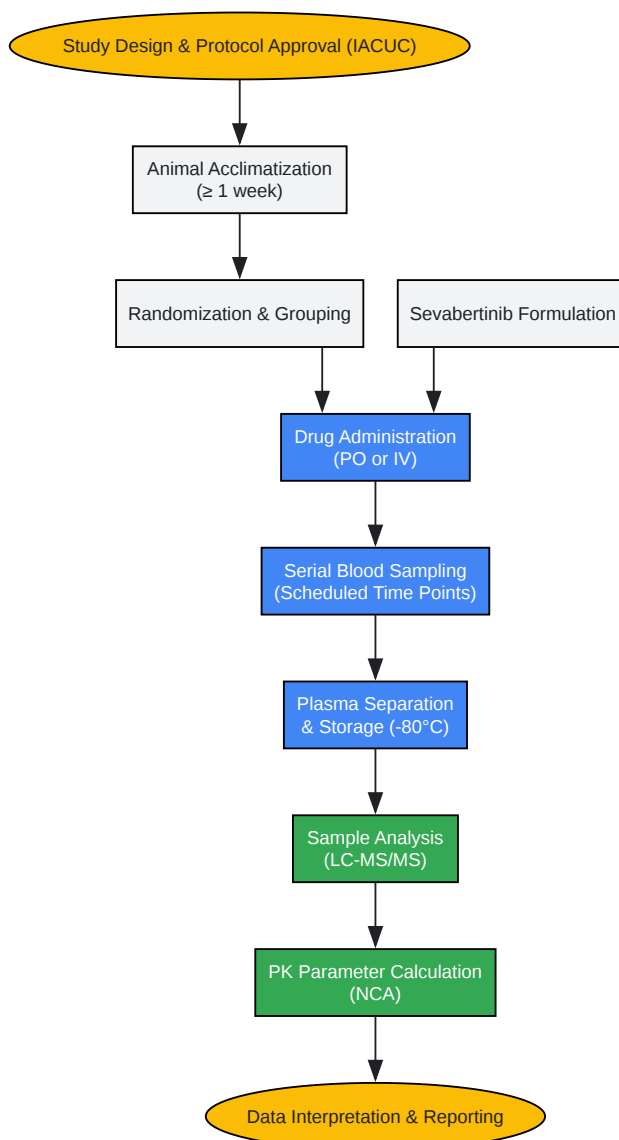
- **Technique:** Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying small molecule drugs like **Sevabertinib** in biological matrices due to its high sensitivity and specificity.[8][19]
- **Method Validation:** The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including accuracy, precision, selectivity, sensitivity (LLOQ), calibration curve range, and stability.[20]
- **Sample Preparation:** Typically involves protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation to remove proteins before injection into the LC-MS/MS system.

3.5. Pharmacokinetic Data Analysis

- **Software:** Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters.
- **Key Parameters:**
 - **C_{max}:** Maximum observed plasma concentration.
 - **T_{max}:** Time to reach C_{max}.
 - **AUC(0-t):** Area under the plasma concentration-time curve from time 0 to the last measurable time point.
 - **AUC(0-inf):** Area under the curve extrapolated to infinity.
 - **t_{1/2}:** Elimination half-life.
 - **CL/F:** Apparent total body clearance (for oral doses).
 - **V_z/F:** Apparent volume of distribution (for oral doses).
 - **F%:** Absolute bioavailability (calculated as $[AUC_{oral} / AUC_{iv}] * [Dose_{iv} / Dose_{oral}] * 100$).

Standard Pharmacokinetic Study Workflow

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study in an animal model.



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Caption: A standard workflow for an in vivo pharmacokinetic study.

By following these protocols and leveraging appropriate animal models, researchers can effectively characterize the pharmacokinetic properties of **Sevabertinib**, providing critical data to support its ongoing development and clinical application.

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